molecular formula C11H17N5 B11733643 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11733643
M. Wt: 219.29 g/mol
InChI Key: JGFRLFZVSLCORD-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is known for its unique structure, which includes two pyrazole rings connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1,4-dimethyl-1H-pyrazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions result in the formation of substituted pyrazole compounds .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole-5-carbaldehyde
  • 1,4-dimethyl-1H-pyrazole-5-amine
  • 3,5-dimethylpyrazole

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-6-13-16(4)11(8)12-7-10-5-9(2)14-15(10)3/h5-6,12H,7H2,1-4H3

InChI Key

JGFRLFZVSLCORD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=C(C=NN2C)C)C

Origin of Product

United States

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